molecular formula C20H20N4O3S B2953669 N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 537679-44-0

N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2953669
CAS No.: 537679-44-0
M. Wt: 396.47
InChI Key: NKHHWLUXBXGWJC-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide” is a complex organic compound that belongs to the class of tetrahydropyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide” typically involves multi-step organic reactions. The starting materials often include substituted anilines, aldehydes, and thiourea. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as acids or bases to facilitate the formation of the tetrahydropyrimidine ring.

    Nitration: Introducing the nitro group into the aromatic ring using nitrating agents like nitric acid.

    Amidation: Forming the carboxamide group through reactions with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For controlled synthesis with precise temperature and pressure conditions.

    Continuous flow reactors: For large-scale production with consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, especially at the sulfanylidene group, forming sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or catalytic hydrogenation.

    Catalysts: Including acids, bases, or transition metal catalysts.

Major Products Formed

    Sulfoxides and sulfones: From oxidation reactions.

    Amino derivatives: From reduction of the nitro group.

    Substituted aromatic compounds: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: As intermediates in the synthesis of more complex molecules.

    Catalysis: As ligands or catalysts in various organic reactions.

Biology

    Enzyme inhibitors: Potential inhibitors of specific enzymes due to their structural features.

    Receptor binding studies: Investigating interactions with biological receptors.

Medicine

    Drug development: Exploring potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of the compound.

Industry

    Material science: As precursors for the synthesis of advanced materials.

    Agriculture: Potential use as agrochemicals or pesticides.

Mechanism of Action

The mechanism of action of “N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide” involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: Binding to the active site of enzymes and preventing their activity.

    Receptor modulation: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyrimidines: Compounds with similar core structures but different substituents.

    Sulfonamides: Compounds with similar sulfanylidene groups.

Uniqueness

    Structural diversity: The combination of substituents in “N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide” provides unique chemical and biological properties.

    Its specific structure may offer unique advantages in medicinal chemistry and material science.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-6-methyl-4-(3-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-11-7-12(2)9-15(8-11)22-19(25)17-13(3)21-20(28)23-18(17)14-5-4-6-16(10-14)24(26)27/h4-10,18H,1-3H3,(H,22,25)(H2,21,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHHWLUXBXGWJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(NC(=S)NC2C3=CC(=CC=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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